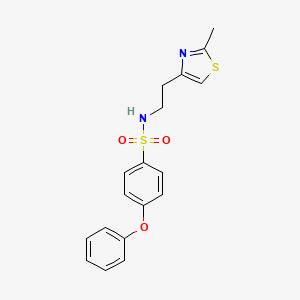

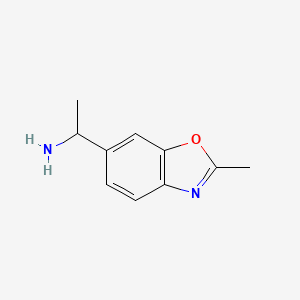

![molecular formula C19H21NO4S2 B2540921 N-(2-(benzo[b]tiofen-2-il)-2-hidroxipropil)-4-metoxi-3-metilbencensulfonamida CAS No. 2034263-76-6](/img/structure/B2540921.png)

N-(2-(benzo[b]tiofen-2-il)-2-hidroxipropil)-4-metoxi-3-metilbencensulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities and chemical properties due to the presence of a benzenesulfonamide moiety, which is a common feature in many biologically active compounds. The benzenesulfonamide group is known to interact with various enzymes and receptors, making it a valuable scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions. For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Similar synthetic strategies could be applied to the target compound, with the appropriate benzo[b]thiophen-2-yl and hydroxypropyl precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . These techniques provide detailed information about the bond lengths, bond angles, and overall geometry of the molecule. For instance, the crystal structure of N-(4-Methoxyphenyl)benzenesulfonamide revealed a disordered benzene ring and the formation of infinite polymeric chains due to intermolecular hydrogen bonding .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent for a variety of substrates, including phenols and aromatic amines . The reactivity of the target compound could be explored in similar chlorination reactions, as well as in the formation of Schiff bases, as demonstrated by the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For instance, the presence of methoxy and methyl groups can impact the molecule's solubility, boiling point, and melting point . Theoretical calculations, such as density functional theory (DFT), can predict properties like molecular electrostatic potential, natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Inhibición de la Corrosión

Los derivados de tiofeno se utilizan en la química industrial como inhibidores de la corrosión . Su capacidad para proteger los metales de la corrosión los hace valiosos en diversas aplicaciones, como recubrimientos para tuberías, tanques de almacenamiento y estructuras metálicas.

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno juegan un papel crucial en el avance de los semiconductores orgánicos. Estos materiales encuentran aplicaciones en transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED) . Sus propiedades electrónicas únicas los hacen adecuados para su uso en dispositivos electrónicos.

Propiedades Farmacológicas

Las moléculas que contienen el sistema de anillo de tiofeno exhiben varias propiedades farmacológicas:

- Anticancerígeno: Algunos derivados de tiofeno han demostrado actividad anticancerígena .

- Antiinflamatorio: Los tiofenos poseen propiedades antiinflamatorias, que podrían explorarse para el desarrollo de fármacos .

- Antimicrobiano: Ciertos compuestos basados en tiofeno exhiben un prometedor potencial antimicrobiano .

- Antihipertensivo y Antiaterosclerótico: Los compuestos que contienen tiofeno pueden tener efectos beneficiosos sobre la presión arterial y la salud cardiovascular .

Ejemplos de Fármacos

Los fármacos notables con marcos de tiofeno incluyen:

Mecanismo De Acción

Target of action

Thiophene-based analogs, which this compound is a part of, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .

Result of action

Based on the pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c1-13-10-15(8-9-16(13)24-3)26(22,23)20-12-19(2,21)18-11-14-6-4-5-7-17(14)25-18/h4-11,20-21H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJBDXKXPVSHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

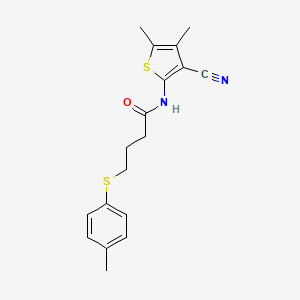

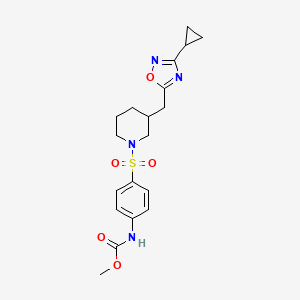

![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)

![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)

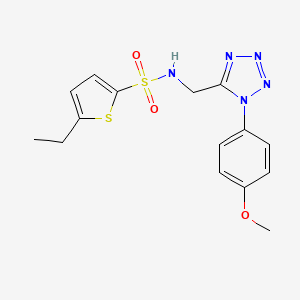

![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)

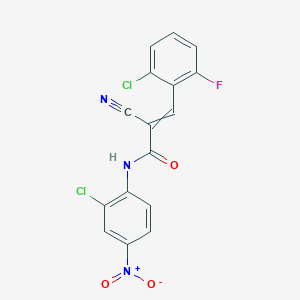

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)

![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)